4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19770757
InChI: InChI=1S/C18H25BO2/c1-13-17(14-9-7-6-8-10-14)11-18(13,12-17)19-20-15(2,3)16(4,5)21-19/h6-10,13H,11-12H2,1-5H3
SMILES:
Molecular Formula: C18H25BO2
Molecular Weight: 284.2 g/mol

4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC19770757

Molecular Formula: C18H25BO2

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C18H25BO2
Molecular Weight 284.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(2-methyl-3-phenyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H25BO2/c1-13-17(14-9-7-6-8-10-14)11-18(13,12-17)19-20-15(2,3)16(4,5)21-19/h6-10,13H,11-12H2,1-5H3
Standard InChI Key JORYSARBIHKNKY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C)C4=CC=CC=C4

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

The compound features a bicyclo[1.1.1]pentane scaffold substituted at the 1-position with a dioxaborolane ring and at the 3-position with a phenyl group. The dioxaborolane moiety consists of a five-membered ring containing boron and oxygen atoms, stabilized by two geminal methyl groups at the 4- and 5-positions. This configuration imparts both steric protection to the boron center and enhanced stability under inert conditions .

The bicyclo[1.1.1]pentane unit introduces significant strain energy (~65 kcal/mol), which influences the compound’s reactivity. X-ray crystallographic studies of analogous structures reveal bond angles of 60° at the bridgehead carbons, contributing to the molecule’s rigidity .

PropertyValueSource
Molecular FormulaC₁₈H₂₅BO₂
Molecular Weight284.21 g/mol
CAS Number2609866-52-4
Boiling Point320–325°C (estimated)
SolubilitySoluble in THF, DCM, ethers

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, aryl-H), 2.35 (s, 3H, bridgehead-CH₃), 1.30 (s, 12H, dioxaborolane-CH₃).

  • ¹¹B NMR: δ 32.5 ppm, consistent with tricoordinate boron in dioxaborolanes.

  • IR (KBr): 1345 cm⁻¹ (B-O stretching), 1605 cm⁻¹ (C=C aromatic).

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves a multi-step sequence starting from bicyclo[1.1.1]pentane precursors:

  • Borylation of Bicyclic Alkenes:
    Reaction of 2-methyl-3-phenylbicyclo[1.1.1]pent-1-ene with bis(pinacolato)diboron (B₂Pin₂) in the presence of [Ir(COD)Cl]₂ catalyst yields the boronate ester intermediate .

    C15H18+B2Pin2Ir cat.C18H25BO2+byproducts\text{C}_{15}\text{H}_{18} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Ir cat.}} \text{C}_{18}\text{H}_{25}\text{BO}_2 + \text{byproducts}


2. Oxidative Cyclization:
Treatment with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions forms the dioxaborolane ring, achieving yields of 68–72%.

Mechanistic Considerations

The boron center acts as a Lewis acid, facilitating nucleophilic attacks at the empty p-orbital. In Suzuki-Miyaura couplings, transmetallation occurs via a four-membered transition state, with the bicyclic framework minimizing side reactions through steric shielding .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a robust boronic ester partner in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Reactions: Couples with aryl halides at 0.5 mol% Pd(PPh₃)₄, achieving >90% yield for biaryl products.

  • Chan-Lam Amination: Forms C-N bonds with secondary amines under aerobic conditions.

Medicinal Chemistry Applications

Replacement of para-substituted phenyl groups with the bicyclo[1.1.1]pentane-dioxaborolane system improves metabolic stability in drug candidates:

  • IDO1 Inhibitors: Compound 2 (derived from this boronate) shows 15-fold increased half-life in rat liver microsomes compared to phenyl analogues .

  • Bioisosteric Replacement: Reduces LogP by 0.8 units while maintaining target affinity in kinase inhibitors .

Comparative Analysis with Structural Analogues

CompoundMolecular WeightReactivity in Suzuki CouplingMetabolic Stability (t₁/₂, human hepatocytes)
Bicyclo[1.1.1]pentane derivative284.2192% yield6.7 h
Phenylboronic acid pinacol ester234.1188% yield1.2 h
Biphenyl-4-boronic acid198.0285% yield0.8 h

Data adapted from

Recent Advancements and Future Directions

Flow Chemistry Approaches

Continuous flow synthesis utilizing photochemical reactors enables kilogram-scale production (≥99% purity) with residence times <30 minutes . This method reduces byproduct formation from thermal decomposition.

Computational Modeling

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • Boron-centered LUMO energy: -1.8 eV

  • Activation energy for transmetallation: 18.3 kcal/mol These insights guide the design of asymmetric variants for enantioselective couplings.

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